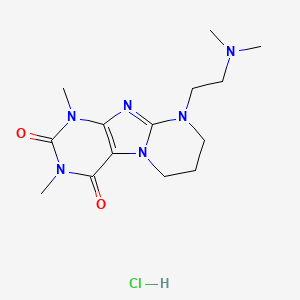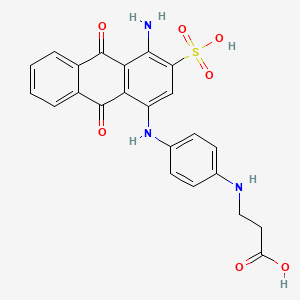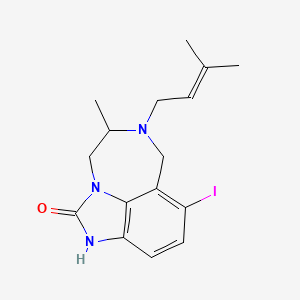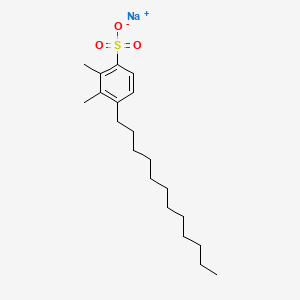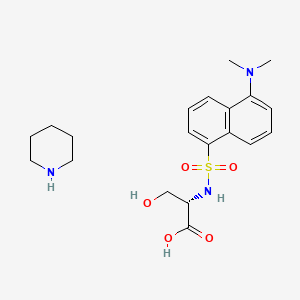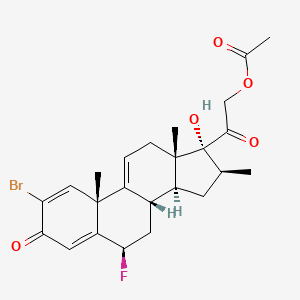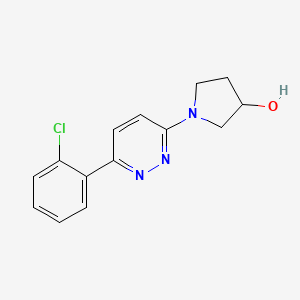
2-((Aminooxy)methyl)pyrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Aminooxy)methyl)pyrazine dihydrochloride is a chemical compound with the molecular formula C5H7N3O.2ClH and a molecular weight of 198.05 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Aminooxy)methyl)pyrazine dihydrochloride typically involves the reaction of pyrazine derivatives with aminooxy compounds. One common method includes the reaction of pyrazine with hydroxylamine derivatives under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or water, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-((Aminooxy)methyl)pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives .
Aplicaciones Científicas De Investigación
2-((Aminooxy)methyl)pyrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 2-((Aminooxy)methyl)pyrazine dihydrochloride involves its interaction with molecular targets in biological systems. The aminooxy group can form covalent bonds with specific enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-((Aminooxy)methyl)pyrazine dihydrochloride include:
2-Methylpyrazine: A simpler pyrazine derivative with different reactivity and applications.
Piperazine derivatives: Compounds with a similar nitrogen-containing ring structure but different functional groups and biological activities.
Uniqueness
This compound is unique due to its aminooxy functional group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other pyrazine and piperazine derivatives .
Propiedades
Número CAS |
36821-75-7 |
|---|---|
Fórmula molecular |
C5H9Cl2N3O |
Peso molecular |
198.05 g/mol |
Nombre IUPAC |
O-(pyrazin-2-ylmethyl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C5H7N3O.2ClH/c6-9-4-5-3-7-1-2-8-5;;/h1-3H,4,6H2;2*1H |
Clave InChI |
FUVKTPRGYJLRDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)CON.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





